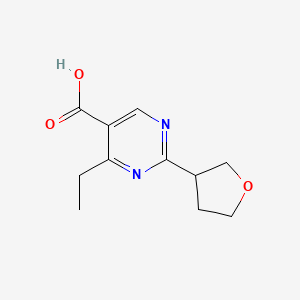
(S)-2-Amino-2-(4-chloro-2-(trifluoromethyl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the trifluoromethyl group and the chiral center at the 2-position of the ethan-1-ol backbone makes this compound unique and valuable for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using a suitable amine and a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Chiral Resolution: The racemic mixture of the amine is then resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The amino group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (Et3N).
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学研究应用
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
作用机制
The mechanism of action of (2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
Similar Compounds
(2R)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol: The enantiomer of the compound with different stereochemistry.
4-chloro-2-(trifluoromethyl)aniline: A related compound lacking the hydroxyl group.
2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol: A similar compound with a different substitution pattern.
Uniqueness
The unique combination of the trifluoromethyl group, chiral center, and hydroxyl group in (2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethan-1-ol makes it distinct from other similar compounds. This structural uniqueness contributes to its specific chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H9ClF3NO |
|---|---|
分子量 |
239.62 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-[4-chloro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m1/s1 |
InChI 键 |
CIEHRJIQZOVKEV-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)[C@@H](CO)N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


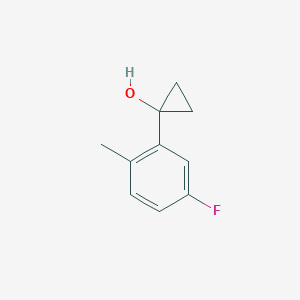
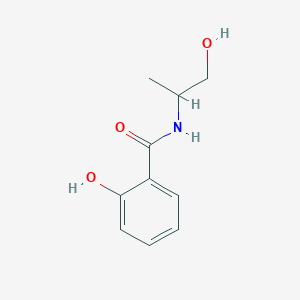
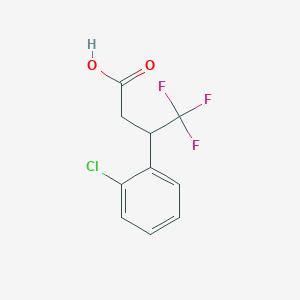

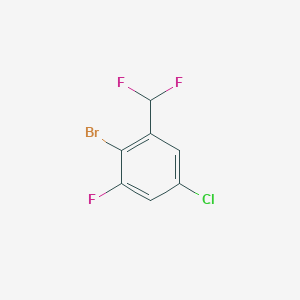
![(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15316575.png)
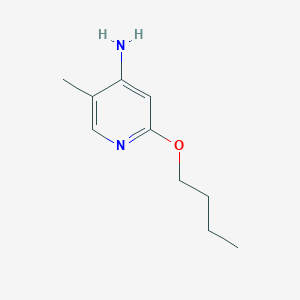
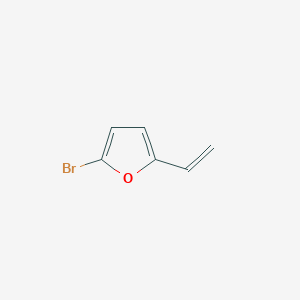
![2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B15316591.png)
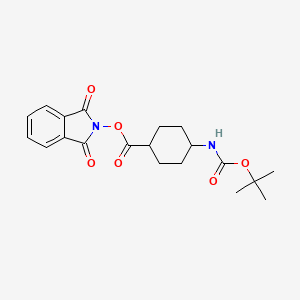
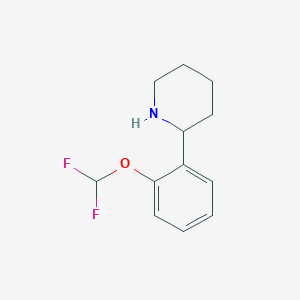
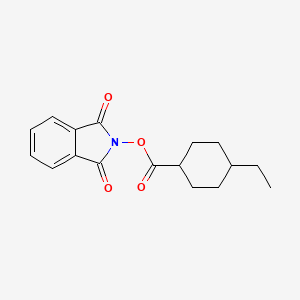
![2-({6-[4-(Trifluoromethoxy)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B15316626.png)
